(S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane
Overview
Description
(S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane, also known as FMe-DAP, is an important chiral building block in the synthesis of various pharmaceuticals and agrochemicals. This compound belongs to the family of chiral amines, which are widely used in the synthesis of chiral drugs due to their high stereoselectivity and enantioselectivity.
Mechanism Of Action
The mechanism of action of (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane is not well understood, but it is believed to act as a chiral template in the synthesis of chiral drugs and agrochemicals. (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane is a highly stereoselective and enantioselective chiral building block, which means that it can be used to control the stereochemistry of the final product. The chiral nature of (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane allows it to interact selectively with other chiral molecules, which can lead to the formation of specific stereoisomers.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane. However, it is known that (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane is a relatively stable compound that is not expected to undergo significant metabolic transformations in vivo. (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane is also not expected to interact significantly with biological macromolecules, such as proteins or nucleic acids, due to its nonpolar nature.
Advantages And Limitations For Lab Experiments
One of the main advantages of (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane is its high stereoselectivity and enantioselectivity, which makes it an ideal chiral building block in the synthesis of chiral drugs and agrochemicals. (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane is also relatively easy to synthesize, and its synthesis can be scaled up for industrial production. However, one of the limitations of (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane is its high cost, which can limit its use in certain applications.
Future Directions
There are several potential future directions for the use of (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane in scientific research. One potential direction is the development of new chiral ligands for asymmetric catalysis, which has important applications in the pharmaceutical industry. Another potential direction is the synthesis of new chiral drugs and agrochemicals using (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane as a chiral building block. Finally, there is potential for the use of (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane in the development of new chiral sensors and materials for various applications.
Scientific Research Applications
(S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane has been widely used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. For example, (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane has been used as a key intermediate in the synthesis of the antihypertensive drug (S)-amlodipine, which is a calcium channel blocker used for the treatment of hypertension and angina. (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane has also been used in the synthesis of the herbicide flucetosulfuron, which is used to control weeds in rice fields. In addition, (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane has been used in the synthesis of various chiral ligands for asymmetric catalysis, which has important applications in the pharmaceutical industry.
properties
IUPAC Name |
(2S)-1-fluoro-4-methyl-1,1-diphenylpentan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN/c1-14(2)13-17(20)18(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13,20H2,1-2H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTGGQHFGXMDGP-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436716 | |
Record name | (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane | |
CAS RN |
274674-22-5 | |
Record name | (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-Amino-1-fluoro-4-methyl-1-diphenylpentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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